molecular formula C14H14ClN3O3 B3004818 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate CAS No. 956764-35-5

methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate

Cat. No.: B3004818
CAS No.: 956764-35-5
M. Wt: 307.73
InChI Key: JYTJQTOFAONCMR-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate is an organic compound with a complex structure that includes a pyrazole ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has been studied for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted pyrazole ring with an ester group makes it particularly versatile in synthetic and biological applications .

Biological Activity

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate, a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological significance, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C14H15ClN4O3C_{14}H_{15}ClN_{4}O_{3} and a molecular weight of approximately 316.75 g/mol. The presence of the pyrazole moiety is crucial for its biological activity, as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Specific studies indicate that this compound may induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at micromolar concentrations .

Cell Line IC50 Value (μM) Mechanism of Action
MDA-MB-23110.0Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)2.30Inhibition of cell proliferation

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in carrageenan-induced paw edema models, demonstrating a reduction in inflammation markers. Studies suggest that this compound may selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is often implicated in inflammatory processes .

Model Effect Observed Reference
Carrageenan Paw EdemaSignificant reduction
COX InhibitionSelective COX-2 inhibition

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in several studies. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating a promising avenue for further research .

Case Studies

Several case studies highlight the pharmacological potential of pyrazole derivatives:

  • Study on Anticancer Properties : A study involving a series of pyrazole compounds demonstrated that modifications to the pyrazole ring significantly enhanced anticancer activity against MDA-MB-231 cells, suggesting that structural optimization could lead to more potent agents .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of substituted pyrazoles found that certain derivatives exhibited minimal gastric toxicity while effectively reducing inflammation, reinforcing the therapeutic potential of these compounds .

Properties

IUPAC Name

methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-18-13(15)11(14(20)16-8-10(19)21-2)12(17-18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTJQTOFAONCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NCC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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